molecular formula C18H14O4 B5644213 methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate

methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B5644213
M. Wt: 294.3 g/mol
InChI Key: LSLYZYBIGSKFKL-UHFFFAOYSA-N
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Description

Methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound with a complex structure that includes an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate typically involves the reaction of indene derivatives with appropriate reagents. One common method includes the condensation of indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring or indene moiety.

Scientific Research Applications

Methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: Compounds like indene and its substituted derivatives share structural similarities.

    Phthalic anhydride derivatives: These compounds have similar functional groups and reactivity.

Uniqueness

Methyl (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetate is unique due to its specific combination of functional groups and the indene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(1,3-dioxo-2-phenylinden-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-22-15(19)11-18(12-7-3-2-4-8-12)16(20)13-9-5-6-10-14(13)17(18)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYZYBIGSKFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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